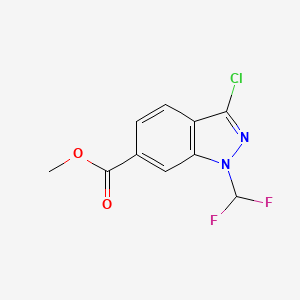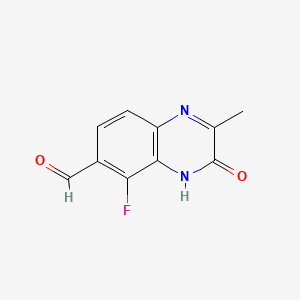
5-Fluoro-2-methyl-3-oxo-3,4-dihydroquinoxaline-6-carbaldehyde
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
5-Fluoro-2-methyl-3-oxo-3,4-dihydroquinoxaline-6-carbaldehyde is an organic compound with the molecular formula C10H7FN2O2 and a molecular weight of 206.18 g/mol . This compound is part of the quinoxaline family, which is known for its diverse biological activities and applications in medicinal chemistry.
Métodos De Preparación
Synthetic Routes and Reaction Conditions
The synthesis of 5-Fluoro-2-methyl-3-oxo-3,4-dihydroquinoxaline-6-carbaldehyde typically involves the reaction of appropriate starting materials under controlled conditions. One common method involves the condensation of 5-fluoro-2-methylbenzene-1,4-diamine with glyoxal in the presence of an acid catalyst . The reaction is carried out under reflux conditions, and the product is purified through recrystallization.
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The reaction conditions are optimized for higher yields and purity, often involving continuous flow reactors and advanced purification techniques such as chromatography .
Análisis De Reacciones Químicas
Types of Reactions
5-Fluoro-2-methyl-3-oxo-3,4-dihydroquinoxaline-6-carbaldehyde can undergo various chemical reactions, including:
Substitution: The fluorine atom can be substituted with other nucleophiles under appropriate conditions.
Common Reagents and Conditions
Oxidation: Potassium permanganate (KMnO4), chromium trioxide (CrO3)
Reduction: Sodium borohydride (NaBH4), lithium aluminum hydride (LiAlH4)
Substitution: Nucleophiles such as amines, thiols, or halides
Major Products Formed
Oxidation: 5-Fluoro-2-methyl-3-oxo-3,4-dihydroquinoxaline-6-carboxylic acid
Reduction: 5-Fluoro-2-methyl-3-hydroxy-3,4-dihydroquinoxaline-6-carbaldehyde
Substitution: Various substituted quinoxaline derivatives depending on the nucleophile used
Aplicaciones Científicas De Investigación
5-Fluoro-2-methyl-3-oxo-3,4-dihydroquinoxaline-6-carbaldehyde has several applications in scientific research:
Mecanismo De Acción
The mechanism of action of 5-Fluoro-2-methyl-3-oxo-3,4-dihydroquinoxaline-6-carbaldehyde involves its interaction with specific molecular targets and pathways. The compound can act as an inhibitor of certain enzymes or receptors, leading to its biological effects . The exact molecular targets and pathways depend on the specific application and the biological system being studied .
Comparación Con Compuestos Similares
Similar Compounds
- 2-Ethyl-5-fluoro-3-oxo-3,4-dihydroquinoxaline-6-carbaldehyde
- 6,7-Dimethoxy-4-methyl-3-oxo-3,4-dihydroquinoxaline-2-carboxylic acid
- Methyl 2-(6-fluoro-3,4-dihydro-3-oxo-2H-benzo[b][1,4]oxazin-2-yl)acetate
Uniqueness
5-Fluoro-2-methyl-3-oxo-3,4-dihydroquinoxaline-6-carbaldehyde is unique due to its specific substitution pattern, which imparts distinct chemical and biological properties. The presence of the fluorine atom and the aldehyde group makes it a versatile intermediate for further chemical modifications .
Propiedades
Fórmula molecular |
C10H7FN2O2 |
|---|---|
Peso molecular |
206.17 g/mol |
Nombre IUPAC |
5-fluoro-2-methyl-3-oxo-4H-quinoxaline-6-carbaldehyde |
InChI |
InChI=1S/C10H7FN2O2/c1-5-10(15)13-9-7(12-5)3-2-6(4-14)8(9)11/h2-4H,1H3,(H,13,15) |
Clave InChI |
NGMQKCCUZZJLGD-UHFFFAOYSA-N |
SMILES canónico |
CC1=NC2=C(C(=C(C=C2)C=O)F)NC1=O |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


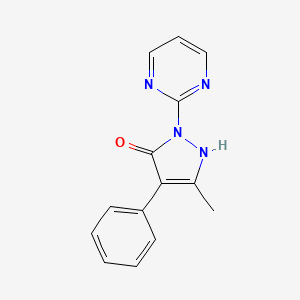

![[4-(3-Hydroxy-1-propyn-1-yl)-2-methylphenyl]-1-pyrrolidinylmethanone](/img/structure/B13932243.png)
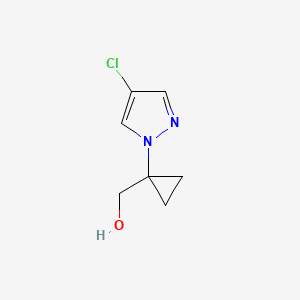
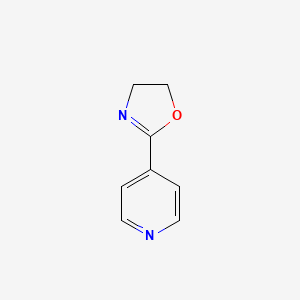

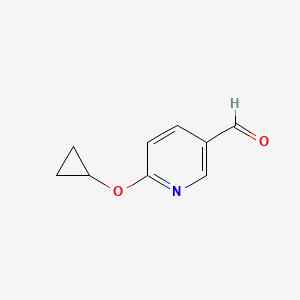

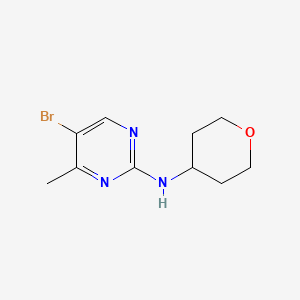
![2-[(Oxan-2-yl)oxy]butan-1-ol](/img/structure/B13932279.png)
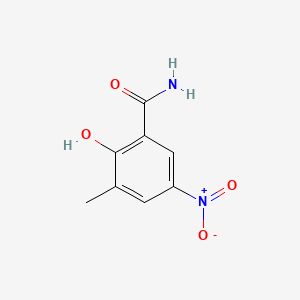
![6-(3-Nitrobenzyl)-5H-thiazolo[3,2-a]pyrimidin-5-one](/img/structure/B13932301.png)
